2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid
Description
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid (CAS: 677012-43-0) is a brominated aromatic compound featuring a formyl group at the 4-position, a methoxy group at the 6-position, and an acetic acid moiety attached via an ether linkage. Its molecular formula is C₁₀H₉BrO₅ (monoisotopic mass: 330.0103 g/mol), and it is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound's reactive formyl and carboxylic acid groups make it a versatile precursor for condensation and derivatization reactions.
Properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAZEXVUPWIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358239 | |
| Record name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677012-43-0 | |
| Record name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Bromine Atom : Contributes to electrophilic reactivity.
- Formyl Group : Capable of forming covalent bonds with nucleophiles.
- Methoxy Group : Influences polarity and solubility.
The molecular formula is with a molecular weight of approximately 300.19 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Electrophilic Interactions : The bromine atom and formyl group can engage in electrophilic and nucleophilic interactions, respectively, potentially inhibiting the function of target proteins.
- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic addition reactions, enhancing its reactivity in biological systems.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example:
- In vitro Studies : Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : Inhibitory effects were observed in several cancer cell lines, including T-lymphoblastic cells, with IC50 values as low as 9 nM .
- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- The presence of the bromine atom enhances electrophilicity, facilitating interactions with nucleophilic sites on proteins.
- The methoxy group modulates solubility, which is critical for bioavailability and efficacy in biological systems.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo Efficacy : Assessment of therapeutic potential in animal models.
- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.
- Formulation Development : Exploration of delivery methods to enhance bioavailability.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 273.08 g/mol. Its structure features a brominated aromatic ring and an acetic acid moiety, which contribute to its reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways such as the MAPK pathway .
Allosteric Modulation
The compound has been identified as a potential allosteric modulator of hemoglobin, which could lead to novel treatments for conditions like sickle cell disease and thalassemia. Its ability to bind to hemoglobin alters its affinity for oxygen, thus enhancing oxygen delivery in tissues .
Organic Buffers
Due to its chemical stability and solubility characteristics, this compound serves as an organic buffer in various biological assays. It helps maintain pH levels during biochemical reactions, which is crucial for enzyme activity and metabolic processes .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly regarding cytochrome P450 enzymes. Its inhibitory effects on CYP1A2 suggest potential implications in drug metabolism and interactions .
Polymer Synthesis
In material science, derivatives of this compound are being explored for their use in polymer synthesis. The bromine atom allows for further functionalization, enabling the creation of new materials with tailored properties for applications in coatings and adhesives .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Allosteric Modulation | Showed enhanced oxygen delivery in animal models with reduced symptoms of hypoxia. |
| Study C | Organic Buffer | Successfully maintained stable pH in enzyme assays over extended periods. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
The biological and chemical properties of aromatic brominated compounds are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Substituent Positioning: The 2-bromo-4-formyl-6-methoxy arrangement in the target compound creates a sterically hindered environment, limiting rotational freedom of the phenoxy-acetic acid chain. This contrasts with 2-(3-bromo-4-methoxyphenyl)acetic acid, where bromine at the 3-position allows for planar alignment of the acetic acid group . Halogen Effects: Chlorine in 2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid increases electron-withdrawing effects, enhancing acidity (pKa ~3.1) compared to the target compound (estimated pKa ~2.8) .
- Functional Group Reactivity: The formyl group in the target compound enables Schiff base formation, unlike the ketone in 2-bromo-1-(2-hydroxy-6-methoxyphenyl)ethanone, which favors Grignard or aldol reactions . Ester vs. Acid: Ethyl esters (e.g., Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate) exhibit lower reactivity in aqueous media but higher solubility in organic solvents compared to carboxylic acids .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid?
A typical method involves regioselective bromination of a methoxy-substituted phenylacetic acid precursor. For example, bromine in acetic acid can be added dropwise to a stirred solution of the starting material under controlled conditions (room temperature, 30–60 minutes). This approach minimizes side reactions and ensures high regioselectivity . Purification often involves recrystallization from solvents like ethanol or ethyl acetate to obtain high-purity crystals suitable for X-ray analysis .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy confirms substituent positions and electronic environments (e.g., chemical shifts for bromo, formyl, and methoxy groups).
- Single-crystal X-ray diffraction resolves molecular geometry, including dihedral angles between the phenyl ring and substituents. For instance, the methoxy group is nearly coplanar with the aromatic ring (torsion angle ~1.2°), while the acetic acid chain is perpendicular (dihedral angle ~78°) .
- Melting point analysis validates purity and consistency with literature data .
Advanced Research Questions
Q. How do substituents (bromo, formyl, methoxy) influence electronic and steric properties in the molecule?
Crystallographic data reveal that electron-withdrawing groups (e.g., bromo) increase adjacent C–C–C bond angles (e.g., 121.5° for Br-substituted positions vs. 118° for methoxy groups). This reflects their electronic effects: bromine withdraws electron density, while methoxy donates it. These distortions impact reactivity in subsequent reactions, such as nucleophilic substitutions or condensations .
Q. How can contradictions in crystallographic data regarding substituent electronic effects be resolved?
Discrepancies may arise from competing steric and electronic interactions. For example, bond angle deviations in X-ray structures should be analyzed using computational methods (e.g., DFT) to quantify substituent contributions. Comparative studies with analogs (e.g., iodo or chloro derivatives) can isolate electronic vs. steric effects .
Q. What hydrogen-bonding motifs are observed in the crystal lattice, and how do they affect material properties?
Centrosymmetric hydrogen-bonded dimers (motif: R₂²(8)) dominate the lattice, stabilizing the crystal structure. These dimers influence solubility and melting behavior, which are critical for designing solid-state reactions or co-crystallization experiments .
Q. What methodological strategies optimize regioselective bromination in the synthesis of this compound?
- Use acetic acid as a solvent to enhance bromine solubility and control reaction kinetics.
- Add bromine dropwise to prevent localized over-bromination.
- Monitor reaction progress with TLC or in situ spectroscopy to terminate the reaction before side products form .
Applications in Academic Research
Q. How is this compound applied in natural product synthesis?
It serves as a key intermediate in synthesizing bioactive molecules like Combretastatin A-4 , a tubulin-binding anticancer agent. The formyl group enables Perkin condensations with aromatic aldehydes, while the bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .
Q. What are the challenges in scaling up synthesis while maintaining purity for biological assays?
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
- Stability : Store the compound under inert conditions (argon, −20°C) to prevent degradation of the formyl group.
- Analytical validation : Confirm batch consistency via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
